3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
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Overview
Description
3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with a fluoro and methoxy group, along with a piperidinyl and tetrahydroquinazolinyl moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. Without knowledge of the specific target, it’s difficult to predict the exact pathways it may influence. Given its complex structure, it’s likely that it could interact with multiple targets and thus influence multiple pathways .
Pharmacokinetics
The presence of the methoxy and fluoro groups may enhance its absorption and distribution, while the piperidinyl and tetrahydroquinazolinyl groups may influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be largely dependent on the compound’s specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its target. Similarly, the presence of other molecules could either facilitate or hinder its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluoro and methoxy substituents, and the attachment of the piperidinyl and tetrahydroquinazolinyl groups. Common synthetic methods include:
Formation of the Benzamide Core: This can be achieved through the reaction of 3-fluoro-4-methoxybenzoic acid with an amine derivative under amide coupling conditions.
Introduction of Substituents: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Piperidinyl and Tetrahydroquinazolinyl Groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form an amine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide.
Scientific Research Applications
3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxyphenylboronic acid: Shares the fluoro and methoxy substituents but lacks the complex piperidinyl and tetrahydroquinazolinyl groups.
N-methylbenzamide: Similar benzamide core but lacks the additional substituents.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-14-24-19-6-4-3-5-17(19)21(25-14)27-11-9-16(10-12-27)26-22(28)15-7-8-20(29-2)18(23)13-15/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAAFKTVFWDDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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